N-(2,5-dimethylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a chemical compound with the molecular formula CHNO and a molecular weight of 349.39 g/mol. This compound is classified as a dihydropyridazine derivative, which is notable for its potential applications in medicinal chemistry and pharmacology.
This compound falls under the category of carboxamides and heterocycles, specifically within the class of pyridazines. Its structure features a methoxy group and a phenyl group, contributing to its unique chemical properties.
The synthesis of N-(2,5-dimethylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. While specific synthetic routes may vary, common methodologies include:
Technical details regarding reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yields and purity.
The molecular structure of N-(2,5-dimethylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide can be represented in various forms including 2D and 3D models. The compound features:
The structural representation can be denoted using SMILES notation: COc1cc(=O)n(-c2ccccc2)nc1C(=O)Nc1cc(C)ccc1C
.
The compound's molecular weight is 349.39 g/mol, with a molecular formula indicating the presence of three nitrogen atoms and three oxygen atoms in addition to carbon and hydrogen.
N-(2,5-dimethylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide can participate in various chemical reactions typical of amides and heterocycles:
These reactions are significant for modifying the compound's properties or synthesizing derivatives.
The mechanism of action for N-(2,5-dimethylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide in biological systems is not extensively documented but may involve interactions with specific biological targets due to its structural features:
Further studies are necessary to elucidate its precise mechanism.
Quantitative data on binding affinities or inhibitory constants would enhance understanding but may require specific experimental validation.
While specific physical properties such as density and boiling point are not available, general characteristics can be inferred:
Key chemical properties include:
N-(2,5-dimethylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide has potential applications in:
Further research could explore its efficacy and safety profiles for therapeutic applications.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: